molecular formula C13H16N4O2S B6975558 1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine

Cat. No.: B6975558
M. Wt: 292.36 g/mol
InChI Key: DTVYLLSBSCIVMN-UHFFFAOYSA-N
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Description

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine is a heterocyclic compound that features both pyrazole and naphthyridine moieties

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-13(9-15-16(10)2)20(18,19)17-8-4-5-11-12(17)6-3-7-14-11/h3,6-7,9H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYLLSBSCIVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine typically involves the reaction of 1,5-dimethylpyrazole with a sulfonyl chloride derivative, followed by cyclization with a suitable naphthyridine precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4,5-dihydro-1H-imidazole: Similar in structure but with an imidazole ring instead of a naphthyridine ring.

    3,5-dimethylpyrazole derivatives: These compounds share the pyrazole moiety and exhibit similar chemical reactivity.

Uniqueness

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-1,5-naphthyridine is unique due to its combination of pyrazole and naphthyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug design and other applications.

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